2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide
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Overview
Description
2-{[5,7-BIS(ETHYLAMINO)-[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}-N-(2,3-DICHLOROPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a triazolo-triazine core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5,7-BIS(ETHYLAMINO)-[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}-N-(2,3-DICHLOROPHENYL)ACETAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include ethylamine, sulfur-containing compounds, and various chlorinated intermediates .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-{[5,7-BIS(ETHYLAMINO)-[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}-N-(2,3-DICHLOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
2-{[5,7-BIS(ETHYLAMINO)-[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}-N-(2,3-DICHLOROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[5,7-BIS(ETHYLAMINO)-[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}-N-(2,3-DICHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The triazolo-triazine core is known to interact with nucleic acids and proteins, potentially disrupting cellular processes and leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5,7-BIS(ETHYLAMINO)-[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ETHANONE
- 2-{[5,7-BIS(ETHYLAMINO)-[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}-1-(4-BROMOPHENYL)ETHANONE
Uniqueness
The uniqueness of 2-{[5,7-BIS(ETHYLAMINO)-[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}-N-(2,3-DICHLOROPHENYL)ACETAMIDE lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. Compared to similar compounds, it offers unique opportunities for research and development in various scientific fields .
Properties
Molecular Formula |
C16H18Cl2N8OS |
---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(2,3-dichlorophenyl)acetamide |
InChI |
InChI=1S/C16H18Cl2N8OS/c1-3-19-13-22-14(20-4-2)26-15(23-13)24-25-16(26)28-8-11(27)21-10-7-5-6-9(17)12(10)18/h5-7H,3-4,8H2,1-2H3,(H,21,27)(H2,19,20,22,23,24) |
InChI Key |
IGDMYIHKQISKKF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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